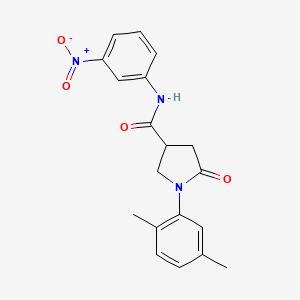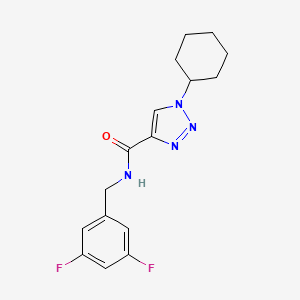![molecular formula C15H18BrN3O B4894235 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide](/img/structure/B4894235.png)
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide, also known as BMDAA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide has been extensively studied for its potential applications in various scientific fields. In the field of material science, 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide has been used as a monomer to synthesize stimuli-responsive polymers that can undergo reversible changes in their physical and chemical properties in response to external stimuli such as temperature, pH, and light. In the field of drug delivery, 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide has been used as a building block to design drug delivery systems that can release drugs in a controlled manner. In the field of bioimaging, 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide has been used as a fluorescent probe to visualize biological processes in living cells.
Wirkmechanismus
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide exerts its biological effects by inhibiting the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. Specifically, 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide inhibits the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of cell cycle progression. By inhibiting CDKs, 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide has been shown to exhibit potent anti-cancer activity in vitro and in vivo. In addition to its anti-cancer effects, 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide has also been shown to have anti-inflammatory and anti-oxidant effects. 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide. One area of interest is the development of novel drug delivery systems that use 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide as a building block. Another area of interest is the use of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide as a fluorescent probe for bioimaging applications. Additionally, further studies are needed to investigate the potential of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide as a therapeutic agent for various diseases, including cancer and inflammation.
Conclusion:
In conclusion, 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide is a chemical compound that has shown great potential for various scientific applications. Its unique properties and mechanism of action have made it a valuable tool for research in the fields of material science, drug delivery, and bioimaging. Further research is needed to fully explore the potential of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide and to develop new applications for this compound.
Synthesemethoden
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide can be synthesized through a multi-step process that involves the reaction of 3-bromo-4-(dimethylamino)phenyl with acryloyl chloride, followed by the addition of isopropylamine and cyanide. The final product is obtained through purification using column chromatography. This synthesis method has been optimized to yield high purity and high yield of 3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide.
Eigenschaften
IUPAC Name |
(Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O/c1-10(2)18-15(20)12(9-17)7-11-5-6-14(19(3)4)13(16)8-11/h5-8,10H,1-4H3,(H,18,20)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEDAMPIZZBCAQ-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC(=C(C=C1)N(C)C)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CC(=C(C=C1)N(C)C)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-bromo-4-(dimethylamino)phenyl]-2-cyano-N-isopropylacrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-hydroxy-5-methylphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4894167.png)

![N-[3-(aminosulfonyl)-4-methylphenyl]-2-chlorobenzamide](/img/structure/B4894181.png)
![6-(4-methyl-1-piperazinyl)-1-(3-phenylpropyl)imidazo[4,5-e][1,3]diazepine-4,8(1H,5H)-dione](/img/structure/B4894188.png)
![1-allyl-5-[4-(allyloxy)-3-methoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4894193.png)

![ethyl ({[(3aS*,6aR*)-3-(2-methoxybenzyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl]carbonyl}amino)acetate](/img/structure/B4894204.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(2-nitrophenyl)amino]acrylonitrile](/img/structure/B4894212.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorophenyl)acetamide](/img/structure/B4894217.png)
![N~1~-1,3-benzothiazol-2-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4894224.png)
![1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine](/img/structure/B4894226.png)
![1-(4-ethoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894232.png)
![1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B4894242.png)